![molecular formula C10H17N5O B2640064 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one CAS No. 1183925-21-4](/img/structure/B2640064.png)
2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one
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Description
2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized through a unique method and has shown promising results in scientific research.
Scientific Research Applications
Energetic Compounds Synthesis
- A study by Gulyaev et al. (2021) explores the synthesis of energetic compounds containing a moiety similar to 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one. These compounds, due to their good thermal stability and high calculated enthalpy of formation, may be of interest as energetic substances (Gulyaev et al., 2021).
Antiviral Activity Against COVID-19
- Rashdan et al. (2021) reported a study on the synthesis of novel potential thiadiazole-based molecules containing 1,2,3-triazole moiety, which shows good docking scores to COVID-19 main protease. This indicates potential antiviral activity against Coronavirus (Rashdan et al., 2021).
Nitrogen-rich Gas Generators
- Srinivas et al. (2014) prepared imidazole, 1,2,4-triazole, and tetrazole-based molecules for potential applications in nitrogen-rich gas generators. These molecules possess high positive heats of formation, indicating their suitability in this domain (Srinivas, Ghule, & Muralidharan, 2014).
Antibacterial Activities
- A study by Zhang et al. (2010) focuses on the treatment of certain triazole derivatives, examining their antibacterial activities against various bacterial strains. This research highlights the potential of triazole compounds in developing new antibacterial agents (Zhang et al., 2010).
Coordination Polymers
- Yang et al. (2013) synthesized a series of coordination polymers using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands. These polymers have potential applications in various fields, such as catalysis, due to their unique structural properties (Yang et al., 2013).
properties
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-10-12-8-15(13-10)7-9(16)14-5-3-1-2-4-6-14/h8H,1-7H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBGQBISBLXNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-1,2,4-triazol-1-yl)-1-(azepan-1-yl)ethan-1-one |
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